4-Amino-2-nitro-3-toluenesulfonic acid
Overview
Description
4-Amino-2-nitro-3-toluenesulfonic acid is an organic compound with the molecular formula C7H8N2O5S It is a derivative of toluene, where the methyl group is substituted with an amino group, a nitro group, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-nitro-3-toluenesulfonic acid typically involves nitration and sulfonation reactions. One common method starts with the nitration of toluene to form 2-nitrotoluene. This intermediate is then subjected to sulfonation using sulfuric acid to yield 2-nitro-4-toluenesulfonic acid. Finally, the nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-nitro-3-toluenesulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamides or sulfonyl chlorides.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation with palladium on carbon.
Oxidation: Potassium permanganate or hydrogen peroxide.
Substitution: Chlorosulfonic acid for sulfonyl chloride formation.
Major Products
Reduction: this compound can be reduced to 4-Amino-3-toluenesulfonic acid.
Oxidation: Oxidation can yield 4-Nitroso-2-nitro-3-toluenesulfonic acid.
Substitution: Formation of sulfonamides or sulfonyl chlorides.
Scientific Research Applications
4-Amino-2-nitro-3-toluenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-Amino-2-nitro-3-toluenesulfonic acid involves its interaction with various molecular targets. The amino and nitro groups can participate in redox reactions, influencing the compound’s reactivity. The sulfonic acid group enhances its solubility in water, making it suitable for aqueous reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-nitrotoluenesulfonic acid
- 4-Amino-3-nitrotoluenesulfonic acid
- 2,4-Dinitrotoluenesulfonic acid
Uniqueness
4-Amino-2-nitro-3-toluenesulfonic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties. The presence of both amino and nitro groups on the aromatic ring allows for versatile reactivity, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
6-amino-3-methyl-2-nitrobenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5S/c1-4-2-3-5(8)7(15(12,13)14)6(4)9(10)11/h2-3H,8H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVUVZCOLDTZOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)S(=O)(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376283 | |
Record name | 4-AMINO-2-NITRO-3-TOLUENESULFONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226711-11-1 | |
Record name | 4-AMINO-2-NITRO-3-TOLUENESULFONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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